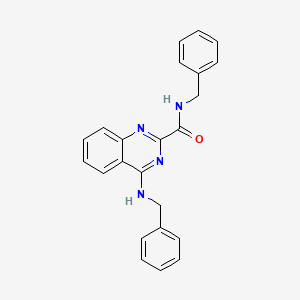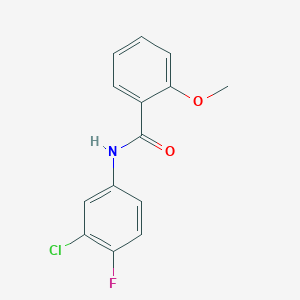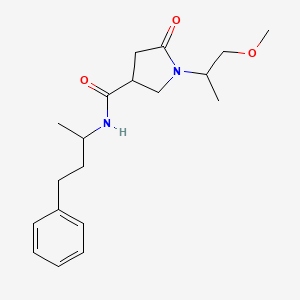
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide
Descripción general
Descripción
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, commonly known as PH-797804, is a synthetic compound that belongs to the isoxazolecarboxamide class of drugs. It was first developed as a selective inhibitor of p38α mitogen-activated protein kinase (MAPK) for the treatment of inflammatory diseases. However, recent studies have shown that PH-797804 has potential applications in various scientific research areas, including cancer, cardiovascular diseases, and neurological disorders.
Mecanismo De Acción
The mechanism of action of PH-797804 is mainly through the inhibition of p38α 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide. This enzyme is a key regulator of various cellular processes, including inflammation, cell proliferation, differentiation, and apoptosis. By inhibiting the activity of p38α this compound, PH-797804 can modulate these cellular processes and exert its therapeutic effects. In addition, PH-797804 has also been shown to inhibit the activity of other enzymes, such as cyclin-dependent kinase 2 (CDK2) and CDK5, which are involved in the regulation of cell cycle progression and neuronal function.
Biochemical and Physiological Effects
PH-797804 has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory responses. In addition, PH-797804 has also been shown to have neuroprotective effects, by inhibiting the activity of CDK5 and reducing the accumulation of tau protein, which is implicated in the pathogenesis of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PH-797804 has several advantages for lab experiments, including its high selectivity and potency, as well as its ability to penetrate the blood-brain barrier. However, its limitations include its relatively low solubility and stability, as well as its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the research and development of PH-797804. One of the most promising areas is in the development of novel cancer therapies, where PH-797804 can be used as a potent inhibitor of p38α 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide. In addition, PH-797804 can also be used in the treatment of cardiovascular diseases, such as atherosclerosis and ischemic heart disease, by modulating inflammatory responses and reducing oxidative stress. Finally, PH-797804 has potential applications in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease, by inhibiting the activity of CDK5 and reducing the accumulation of tau protein.
Aplicaciones Científicas De Investigación
PH-797804 has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in cancer research, where it has been shown to inhibit the growth and metastasis of cancer cells. In particular, PH-797804 has been found to inhibit the activity of p38α 3-(4-fluorophenyl)-N-(4-methoxyphenyl)-5-isoxazolecarboxamide, which is involved in the regulation of various cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting the activity of p38α this compound, PH-797804 can induce cell cycle arrest and apoptosis in cancer cells, thereby inhibiting their growth and metastasis.
Propiedades
IUPAC Name |
3-(4-fluorophenyl)-N-(4-methoxyphenyl)-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13FN2O3/c1-22-14-8-6-13(7-9-14)19-17(21)16-10-15(20-23-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HREWLGLYXYFLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C2=CC(=NO2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazole](/img/structure/B4729740.png)

![N-(3,4-dimethoxyphenyl)-N'-[1-(1-naphthylmethyl)-1H-pyrazol-4-yl]urea](/img/structure/B4729756.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-phenylacrylamide](/img/structure/B4729761.png)

![2-[methyl(methylsulfonyl)amino]-N-[2-(methylthio)phenyl]benzamide](/img/structure/B4729794.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-N'-(2-ethylhexyl)urea](/img/structure/B4729798.png)
![ethyl 4-{2-[(6-methyl-1,3-benzothiazol-2-yl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B4729806.png)
methanone](/img/structure/B4729810.png)
![4-chloro-3-(5-{[1-(3,5-dimethylphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4729819.png)
![1-[(dimethylamino)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B4729820.png)


